Hamiltone B

Description

Properties

Molecular Formula |

C18H18O7 |

|---|---|

Molecular Weight |

346.3 g/mol |

IUPAC Name |

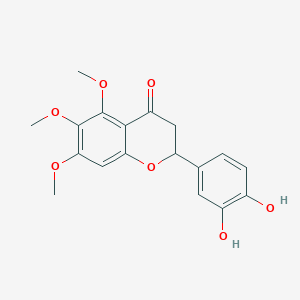

2-(3,4-dihydroxyphenyl)-5,6,7-trimethoxy-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C18H18O7/c1-22-15-8-14-16(18(24-3)17(15)23-2)12(21)7-13(25-14)9-4-5-10(19)11(20)6-9/h4-6,8,13,19-20H,7H2,1-3H3 |

InChI Key |

PYMGYISATWYZMS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C2C(=O)CC(OC2=C1)C3=CC(=C(C=C3)O)O)OC)OC |

Synonyms |

3',4'-dihydroxy-5,6,7-trimethoxy-flavanone hamiltone B |

Origin of Product |

United States |

Q & A

Q. How should researchers design a robust experimental protocol for investigating Hamiltone B in preclinical studies?

Methodological Answer: A robust protocol requires alignment with the Investigator’s Brochure (IB) guidelines, including dose rationale, safety monitoring, and preclinical data integration . Key steps:

- Dose Selection: Base initial doses on pharmacokinetic (PK) and pharmacodynamic (PD) data from in vitro and animal models.

- Control Groups: Include placebo and active comparator arms to isolate this compound’s effects.

- Blinding: Use double-blind designs to minimize bias, especially in subjective endpoints .

- Ethics Compliance: Ensure Institutional Review Board (IRB) approval for animal/human studies, with explicit inclusion/exclusion criteria .

Q. What strategies are recommended for resolving contradictory data in this compound’s pharmacological profiles?

Methodological Answer: Contradictions often arise from variability in experimental conditions or analytical methods. Mitigate through:

- Triangulation: Cross-validate results using multiple assays (e.g., HPLC, mass spectrometry) and independent replicates .

- Contextual Analysis: Re-examine confounding variables (e.g., pH stability, solvent interactions) that may alter compound behavior .

- Statistical Re-evaluation: Apply sensitivity analyses to identify outliers or non-linear dose-response relationships .

Advanced Research Questions

Q. How can researchers optimize the integration of multi-omics data to elucidate this compound’s mechanism of action?

Methodological Answer: Multi-omics integration demands systematic pipelines:

Hypothesis-Driven Workflow: Link transcriptomic, proteomic, and metabolomic datasets to specific pathways (e.g., apoptosis, oxidative stress).

Bioinformatics Tools: Use platforms like STRING-DB or MetaboAnalyst for pathway enrichment analysis .

Validation: Confirm computational predictions with targeted in vivo knockdown/overexpression experiments .

Example Workflow:

| Step | Tool/Technique | Outcome |

|---|---|---|

| Data Generation | RNA-seq, LC-MS | Raw datasets |

| Integration | WGCNA, KEGG Mapper | Pathway clusters |

| Validation | CRISPR-Cas9 editing | Mechanistic confirmation |

Q. What methodological frameworks are suitable for analyzing this compound’s pharmacokinetics in multi-organ systems?

Methodological Answer: Advanced PK modeling includes:

- Compartmental Models: Predict tissue distribution using physiologically based pharmacokinetic (PBPK) software (e.g., GastroPlus®).

- Interspecies Scaling: Adjust parameters (e.g., clearance rates) from animal models to human equivalents via allometric scaling .

- Covariate Analysis: Incorporate patient-specific factors (e.g., renal/hepatic function) using nonlinear mixed-effects modeling (NONMEM) .

Q. How should researchers address ethical and logistical challenges in longitudinal studies of this compound’s chronic toxicity?

Methodological Answer:

- Risk Mitigation: Implement real-time safety monitoring (e.g., liver enzyme tracking) and predefined stopping rules .

- Participant Retention: Use adaptive trial designs to minimize dropout rates, with incentives aligned with IRB guidelines .

- Data Transparency: Publish adverse event logs in supplementary materials, adhering to CONSORT or STROBE reporting standards .

Data Management & Reporting

Q. What are the best practices for ensuring reproducibility in this compound synthesis and characterization?

Methodological Answer:

- Detailed Protocols: Document reaction conditions (temperature, catalysts) and purity thresholds (e.g., ≥95% by NMR) in supplementary files .

- Open Data: Share raw spectra and chromatograms via repositories like Figshare or Zenodo, with DOIs for citation .

- Peer Review: Submit synthetic procedures to journals requiring independent validation (e.g., Beilstein Journal of Organic Chemistry) .

Q. How can researchers reconcile discrepancies between computational predictions and experimental results for this compound’s bioactivity?

Methodological Answer:

- Force Field Calibration: Re-optimize molecular docking parameters (e.g., binding affinity thresholds) using experimental IC50 values .

- Dynamic Simulations: Run molecular dynamics (MD) simulations to account for protein flexibility missed in static models .

- Iterative Refinement: Update in silico libraries with negative results to improve predictive accuracy .

Research Design & Frameworks

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.